2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
CAS No.: 2098075-13-7
Cat. No.: VC3160266
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098075-13-7 |
---|---|
Molecular Formula | C8H9F3N2O |
Molecular Weight | 206.16 g/mol |
IUPAC Name | 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde |
Standard InChI | InChI=1S/C8H9F3N2O/c1-2-6-5-7(8(9,10)11)12-13(6)3-4-14/h4-5H,2-3H2,1H3 |
Standard InChI Key | SHSYPJOVHLGLLN-UHFFFAOYSA-N |
SMILES | CCC1=CC(=NN1CC=O)C(F)(F)F |
Canonical SMILES | CCC1=CC(=NN1CC=O)C(F)(F)F |
Introduction
Structural Characteristics and Chemical Properties
Molecular Identity and Basic Properties
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde belongs to the heterocyclic class of pyrazoles with specific functionalization patterns. The compound can be characterized by the following properties:
Property | Value/Description |
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Molecular Formula | C8H9F3N2O |
Molecular Weight | Approximately 206.17 g/mol |
Structural Features | Pyrazole core with ethyl (position 5), trifluoromethyl (position 3), and acetaldehyde moiety (N-1) |
Physical State | Likely solid at room temperature |
Solubility Profile | Predicted higher solubility in organic solvents than aqueous media |
Comparative Analysis with Related Compounds
A structural analysis reveals important similarities and differences between our target compound and related pyrazole derivatives. For instance, 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid represents a structural isomer with significantly different potential biological properties due to the altered position of substituents and different functional group chemistry .
Compound | Key Structural Differences | Potential Impact on Properties |
---|---|---|
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde | Ethyl at C-5, CF3 at C-3, acetaldehyde at N-1 | Unique electronic distribution; reactive aldehyde functional group |
2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid | Ethyl at N-1, CF3 at C-5, acetic acid at C-3 | Different hydrogen-bonding capabilities; different metabolic profile |
Spectroscopic Characterization and Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum would likely show:
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A characteristic aldehyde proton signal at approximately δ 9.0-10.0 ppm
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Methylene protons connecting the pyrazole and aldehyde at approximately δ 4.5-5.0 ppm
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Ethyl group signals: methylene quartet at approximately δ 2.5-3.0 ppm and methyl triplet at δ 1.0-1.5 ppm
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Pyrazole ring proton at approximately δ 6.0-7.0 ppm
The 13C NMR spectrum would feature signals for:
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The aldehyde carbon (approximately δ 190-200 ppm)
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The trifluoromethyl carbon (quartet due to C-F coupling)
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Pyrazole ring carbons
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Ethyl group carbons
19F NMR would show a characteristic signal for the trifluoromethyl group.
Mass Spectrometry Characteristics
The mass spectrum would likely show a molecular ion peak at m/z 206, corresponding to the molecular weight of C8H9F3N2O. Fragmentation patterns might include loss of the acetaldehyde group, cleavage of the ethyl group, and fragments related to the trifluoromethyl-substituted pyrazole core .
Synthetic Approaches and Methodologies
Route via Pyrazole Formation and Functionalization
A viable synthetic pathway might involve:
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Formation of the 5-ethyl-3-(trifluoromethyl)-1H-pyrazole core through condensation reactions
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N-alkylation with a suitable protected aldehyde precursor
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Deprotection to reveal the aldehyde functionality
The synthesis of pyrazole derivatives typically involves condensation reactions or cyclization processes using appropriate starting materials such as hydrazines and diketones or ketoesters.
Mechanism Considerations
The N-alkylation step would likely proceed via an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile attacking a suitable electrophilic carbon bearing a leaving group and protected aldehyde functionality:
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Deprotonation of the pyrazole nitrogen
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Nucleophilic attack on the electrophilic carbon
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Displacement of the leaving group
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Deprotection to generate the aldehyde group
Characterization Techniques
Comprehensive characterization of the synthesized compound would typically involve:
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NMR spectroscopy (1H, 13C, 19F)
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Mass spectrometry (HRMS for accurate mass determination)
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Infrared spectroscopy (identifying characteristic functional groups)
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Elemental analysis (confirming elemental composition)
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X-ray crystallography (if suitable crystals can be obtained)
Predicted Biological Activities and Applications
Structure-Activity Relationship Analysis
The specific substitution pattern in 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde suggests several potential biological activities based on structure-activity relationship (SAR) analysis:
Structural Feature | Potential Biological Significance |
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Trifluoromethyl group at C-3 | Enhanced lipophilicity; improved metabolic stability; potential for halogen bonding interactions with target proteins |
Ethyl group at C-5 | Modulation of hydrophobic interactions; influence on molecular conformation |
Acetaldehyde moiety at N-1 | Potential for hydrogen bonding; possible covalent interactions with nucleophilic residues in biological targets |
Pyrazole core | Ability to engage in π-π stacking; hydrogen bond formation; interaction with various biological targets |
Anti-inflammatory Properties
Many pyrazole-containing compounds modulate inflammatory pathways by inhibiting enzymes involved in inflammation. The specific substitution pattern in 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde might confer selective activity against inflammatory targets .
Antitumor Activity
Pyrazole derivatives exhibit inhibitory effects on cancer cell lines through various mechanisms. The trifluoromethyl group, a common feature in many pharmaceuticals, enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of the compound.
Agrochemical Applications
The trifluoromethyl-substituted pyrazole structure appears in certain agrochemicals, suggesting potential applications of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde as:
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A lead structure for developing novel pesticides or fungicides
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A building block for compounds with plant growth regulatory activity
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A precursor for agrochemicals with improved environmental stability
Comparative Analysis with Related Compounds
Physicochemical Property Comparison
The following table compares the predicted physicochemical properties of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde with those of the related compound 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid:
Property | 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde | 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid |
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Molecular Weight | ~206.17 g/mol | 222.16 g/mol |
LogP (predicted) | Higher due to aldehyde group | Lower due to carboxylic acid group |
H-Bond Acceptors | 3 (N, N, O) | 4 (N, N, O, O) |
H-Bond Donors | 0 | 1 (COOH) |
Reactive Functional Group | Aldehyde (moderate reactivity) | Carboxylic acid (lower reactivity) |
Metabolic Stability | Likely moderate (aldehyde susceptible to oxidation) | Potentially higher (carboxylic acid more stable) |
Functional Group Impact on Activity
The presence of different functional groups significantly influences the potential biological activities:
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The aldehyde group in 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde potentially confers:
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Reactivity toward nucleophilic residues in proteins
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Capacity for hydrogen bond acceptance
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Susceptibility to metabolic oxidation to carboxylic acid
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The carboxylic acid group in 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid likely provides:
Future Research Directions
Synthesis and Characterization
Further research should focus on:
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Developing efficient synthetic routes for 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
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Comprehensive characterization using advanced spectroscopic techniques
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Investigation of crystal structure and conformational preferences
Biological Evaluation
Experimental studies should evaluate:
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Antimicrobial activity against diverse bacterial and fungal strains
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Anti-inflammatory effects in appropriate in vitro and in vivo models
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Cytotoxicity against cancer cell lines and selectivity indices
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Pharmacokinetic properties and metabolic pathways
Structure Modification
Systematic structural modifications could be explored to:
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Optimize biological activities through SAR studies
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Improve physicochemical properties for specific applications
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Develop libraries of analogues with diverse substitution patterns
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